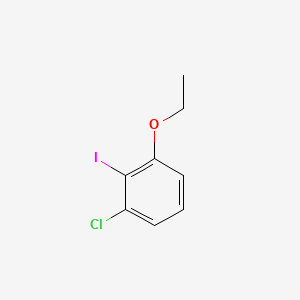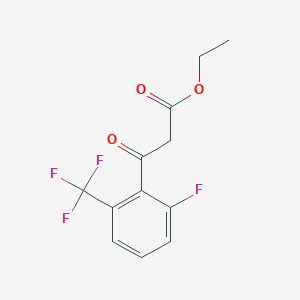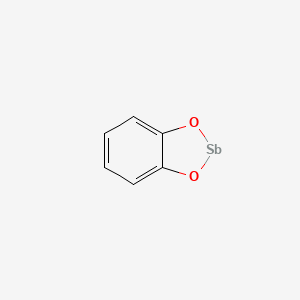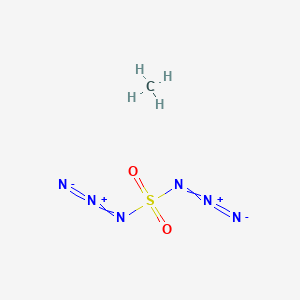![molecular formula C49H70N12O13 B14762505 Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is a synthetic peptide that acts as a selective agonist for the kinin B1 receptor. This compound is derived from bradykinin, a peptide that plays a crucial role in inflammation and pain mechanisms. The modification of the bradykinin structure, specifically the substitution of D-phenylalanine at position 8 and the removal of arginine at position 9, enhances its selectivity and potency for the B1 receptor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sar-[D-Phe8]-des-Arg9-Bradykinin acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected.
Industrial Production Methods
For industrial production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and perform the synthesis more efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate has several scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification.
Biology: Investigates the role of kinin B1 receptors in inflammation and pain.
Medicine: Potential therapeutic applications in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
Wirkmechanismus
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate exerts its effects by selectively binding to the kinin B1 receptor. This receptor is upregulated during inflammation and tissue injury. Upon binding, the compound activates intracellular signaling pathways, leading to the production of pro-inflammatory mediators and the sensation of pain. The primary molecular targets include G-protein coupled receptors and downstream effectors like phospholipase C and protein kinase C.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Des-Arg9-Bradykinin: Another selective agonist for the kinin B1 receptor.
Lys-[D-Phe8]-des-Arg9-Bradykinin: A modified version with an additional lysine residue.
Uniqueness
Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is unique due to its enhanced selectivity and potency for the kinin B1 receptor. The substitution of D-phenylalanine and the removal of arginine contribute to its distinct pharmacological profile, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C49H70N12O13 |
|---|---|
Molekulargewicht |
1035.2 g/mol |
IUPAC-Name |
acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C47H66N12O11.C2H4O2/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30;1-2(3)4/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51);1H3,(H,3,4)/t31-,32-,33+,34-,35-,36-,37-;/m0./s1 |
InChI-Schlüssel |
VHFRYBVXBZJDKE-PBFNVPQASA-N |
Isomerische SMILES |
CC(=O)O.CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O |
Kanonische SMILES |
CC(=O)O.CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


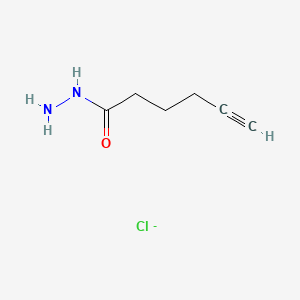

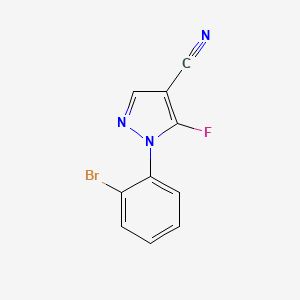
![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
![2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
